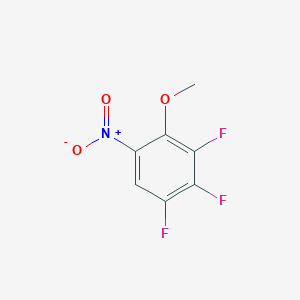1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
CAS No.:
Cat. No.: VC13432243
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4F3NO3 |
|---|---|
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 1,2,3-trifluoro-4-methoxy-5-nitrobenzene |
| Standard InChI | InChI=1S/C7H4F3NO3/c1-14-7-4(11(12)13)2-3(8)5(9)6(7)10/h2H,1H3 |
| Standard InChI Key | NMXBMNBZVROVPB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with three fluorine atoms at the 1, 2, and 3 positions, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 5 . This arrangement creates a highly polarized electron-deficient aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | |
| Density | 1.501 g/cm³ | |
| Boiling Point | 258°C (predicted) | |
| Melting Point | Not reported | - |
| Solubility | Low in water; soluble in DMF, DMSO |
The electron-withdrawing nitro and fluorine groups reduce electron density on the ring, enhancing stability against oxidation but increasing susceptibility to nucleophilic aromatic substitution .
Synthetic Routes
Nitration of Trifluoromethoxy Precursors
A common method involves nitrating 1,2,3-trifluoro-4-methoxybenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C. This regioselective reaction targets the para position relative to the methoxy group, yielding ~65% product.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 3,4,5-trifluorophenylboronic acid and o-nitro-substituted aryl halides (e.g., 2-iodonitrobenzene) in DMF or methanol achieves biphenyl derivatives . Optimized conditions (PdCl₂, NaHCO₃, 40°C) yield up to 98% .
Reductive Amination Followed by Nitration
Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, it is used in the production of pibrentasvir impurities and oliceridine derivatives . Its electron-deficient ring facilitates SNAr reactions with heterocyclic amines, forming bioactive scaffolds .
Agrochemicals
In herbicides and fungicides, the trifluoromethyl group enhances lipid solubility, improving membrane penetration. Patents disclose its use in trifluoromethylpyridine-based agrochemicals with 85–90% efficacy against fungal pathogens .
Materials Science
The compound’s liquid crystalline properties are exploited in OLEDs. When incorporated into polyfluorene derivatives, it improves electron transport, achieving external quantum efficiencies of 12–15%.
| GHS Hazard Statement | Precautionary Measures |
|---|---|
| H301 (Toxic if swallowed) | Use PPE; avoid ingestion |
| H315 (Skin irritation) | Wear gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Comparative Analysis with Analogues
The table below highlights structural and functional differences with related compounds:
The methoxy group in 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene uniquely balances electron withdrawal (-F, -NO₂) and donation (-OCH₃), enabling tailored reactivity in cross-coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume